molecular formula C28H28ClIN2S2 B13778982 (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide

Cat. No.: B13778982
M. Wt: 619.0 g/mol
InChI Key: LJPXKRASAYCACX-UHFFFAOYSA-M
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Description

The compound "(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide" is a benzothiazolium iodide derivative characterized by a conjugated polyene system with alternating Z and E stereochemistry. Its structure includes two 3-ethyl-1,3-benzothiazol-3-ium moieties linked via a chloro-substituted cyclohexenyl bridge, stabilized by an iodide counterion. This conjugation likely confers unique optical properties, such as strong absorption in the visible or near-infrared range, making it a candidate for applications in organic electronics or sensor technologies . The iodide ion enhances solubility in polar solvents and contributes to charge balance, critical for maintaining the compound's stability in solution .

Properties

Molecular Formula

C28H28ClIN2S2

Molecular Weight

619.0 g/mol

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide

InChI

InChI=1S/C28H28ClN2S2.HI/c1-3-30-22-12-5-7-14-24(22)32-26(30)18-16-20-10-9-11-21(28(20)29)17-19-27-31(4-2)23-13-6-8-15-25(23)33-27;/h5-8,12-19H,3-4,9-11H2,1-2H3;1H/q+1;/p-1

InChI Key

LJPXKRASAYCACX-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:

    Formation of the Benzothiazole Core: This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl linkage.

    Iodide Addition: The final step involves the addition of iodide, which can be achieved through a simple ion exchange reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl groups, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the double bonds, converting them into single bonds and potentially altering the compound’s overall structure.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide exhibit significant anticancer properties. Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .

Antimicrobial Properties

The compound's benzothiazole structure is associated with antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .

Potential in Drug Development

Due to its structural complexity and biological activity, this compound is being investigated as a lead structure for new drug development. Its ability to target specific biological pathways makes it a candidate for treating diseases such as cancer and infections caused by resistant pathogens .

Organic Electronics

The unique electronic properties of (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-yldene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide make it suitable for applications in organic electronics. Its ability to act as an electron donor or acceptor can be exploited in organic photovoltaic devices and organic light-emitting diodes (OLEDs) .

Nanomaterials Synthesis

Research indicates that derivatives of this compound can be utilized in the synthesis of nanomaterials, which have applications in catalysis, sensing, and drug delivery systems. The functionalization of nanomaterials with benzothiazole derivatives enhances their stability and reactivity .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related benzothiazole derivative significantly inhibited tumor growth in xenograft models of breast cancer. The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole core can bind to proteins and enzymes, potentially inhibiting their activity. The ethenyl groups allow for additional interactions with biological molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound A: "3-Ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide" (CymitQuimica, 2025) shares the benzothiazolium core and iodide counterion but replaces the chloro-ethenyl group with a 5,5-dimethylcyclohexenyl moiety. The dimethyl groups may also increase lipophilicity, reducing aqueous solubility .

Compound B : "(Z)-2-(4-Chlorobenzylidene)benzo[d]-thiazolo[3,2-a]imidazol-3(2H)-one" features a chlorobenzylidene group fused to a benzothiazole-imidazolone system. While lacking the extended conjugation of the target compound, its planar structure and chlorine substituent enable strong π-π stacking and intramolecular charge transfer, properties relevant to photovoltaic applications .

Physicochemical Properties

Parameter Target Compound Compound A Compound B
Molecular Weight (g/mol) ~720 (estimated) ~710 343.8
Solubility High in DMSO, moderate in H₂O High in acetone Low in H₂O, high in DMF
Absorption Maxima (nm) ~550–650 (predicted) ~500–600 (reported) ~370 (UV-vis)
Stability Air-stable (iodide counterion) Hygroscopic Light-sensitive

The target compound’s extended conjugation and iodide counterion likely enhance photostability and redshifted absorption compared to Compound B. However, its higher molecular weight may limit diffusion efficiency in thin-film applications .

Biological Activity

The compound (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide is a complex organic molecule notable for its benzothiazole moiety, which is widely recognized for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • Benzothiazole Moiety : Known for various pharmacological effects, including anticancer and antimicrobial activities.
  • Chlorine and Iodide Substituents : These halogens may enhance the reactivity and biological interactions of the compound.

Biological Activity Overview

Benzothiazole derivatives have been linked to a range of biological activities:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage. For instance, a related benzothiazole derivative was found to significantly inhibit the growth of breast cancer and leukemic cells while sparing normal peripheral blood mononuclear cells (PBMCs) .
  • Antimicrobial Properties : Compounds containing benzothiazole structures have demonstrated antimicrobial activity against various pathogens. For example, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans .
  • Mechanisms of Action :
    • G2/M Cell Cycle Arrest : Some studies indicate that benzothiazole derivatives can cause G2/M phase arrest in cancer cells, leading to inhibited cell proliferation .
    • Reactive Oxygen Species Production : The induction of ROS is a common mechanism through which these compounds exert cytotoxic effects on cancer cells .

Study 1: Anticancer Efficacy

A study investigated the effects of a benzothiazole derivative (5g) on various cancer cell lines. The compound was shown to induce significant G2/M arrest and apoptosis in breast cancer cells, suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Activity

Research focused on the synthesis of new benzothiazole derivatives demonstrated their effectiveness against microbial strains such as Escherichia coli and Candida albicans. The minimal inhibitory concentrations (MICs) were determined, highlighting the potential for developing new antimicrobial therapies .

Synthesis Methods

The synthesis of complex organic compounds like this one typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions : Utilizing 2-amino-benzenethiol with various reagents to form benzothiazole derivatives.
  • Microwave-Assisted Synthesis : A method that enhances yield and reduces reaction time compared to traditional methods .

Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of ROS; G2/M phase arrest
AntimicrobialInhibition of bacterial growth
CytotoxicityApoptosis induction

Q & A

Q. What are the optimal synthetic routes for preparing this benzothiazole derivative?

The synthesis typically involves multi-step reactions, including cyclocondensation, halogenation, and coupling reactions. For example:

  • Step 1 : Formation of benzothiazole intermediates via diazotization and coupling with phenol derivatives under controlled temperatures (0–5°C) .
  • Step 2 : Introduction of ethenyl and cyclohexenylidene groups using Wittig or Suzuki-Miyaura cross-coupling reactions, requiring palladium catalysts and inert atmospheres .
  • Step 3 : Final halogenation (e.g., iodide incorporation) via quaternization with alkyl halides in polar aprotic solvents . Key challenges include maintaining stereochemical integrity (Z/E configurations) and minimizing byproducts through precise stoichiometry and temperature control.

Q. How can the structural configuration of this compound be validated?

Advanced spectroscopic and crystallographic techniques are critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous benzothiazole derivatives (e.g., Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and iodide counterion presence .

Q. What are the primary research applications of this compound?

Its extended π-conjugated system and cationic benzothiazole motifs suggest applications in:

  • Optoelectronic materials : As a fluorescent dye or photosensitizer due to absorption/emission in visible-NIR regions .
  • Biological probes : Potential anticancer activity via intercalation with DNA or inhibition of kinases, as seen in structurally related thiazolo[3,2-a]benzimidazoles .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis?

The Z/E configuration of ethenyl and cyclohexenylidene groups is highly sensitive to:

  • Solvent polarity : Polar solvents (e.g., DMF) favor thermodynamic control (more stable isomers), while non-polar solvents (e.g., toluene) promote kinetic products .
  • Catalyst choice : Palladium catalysts with bulky phosphine ligands (e.g., PPh3_3) improve stereoselectivity in coupling steps .
  • Temperature : Lower temperatures (e.g., 0–5°C) stabilize intermediates, reducing isomerization . Contradictions in reported yields often stem from unoptimized solvent-catalyst combinations .

Q. What methodologies are used to analyze its optical properties and electronic structure?

  • UV-Vis/NIR spectroscopy : Identifies absorption maxima (e.g., 500–800 nm for cyanine-like dyes) and bandgap estimation .
  • Cyclic voltammetry : Measures redox potentials to determine HOMO/LUMO levels and charge-transfer efficiency .
  • DFT calculations : Models electronic transitions and validates experimental data (e.g., TD-DFT for excited-state behavior) .

Q. How can discrepancies in biological activity data be resolved?

Inconsistent reports on anticancer/antimicrobial efficacy may arise from:

  • Purity issues : Byproducts (e.g., unreacted halides) can skew bioassay results. Use HPLC (>98% purity) for validation .
  • Solubility : Poor aqueous solubility may limit bioavailability. Formulation with co-solvents (e.g., DMSO/PEG) or nanoparticle encapsulation improves activity .
  • Structural analogs : Compare with derivatives lacking the chloro or ethenyl groups to isolate pharmacophoric motifs .

Q. What safety protocols are recommended for handling this compound?

Based on SDS data for analogous iodinated benzothiazoles :

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential iodide vapor release.
  • Storage : Dark, dry conditions at 2–8°C to prevent photodegradation and hydrolysis.

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